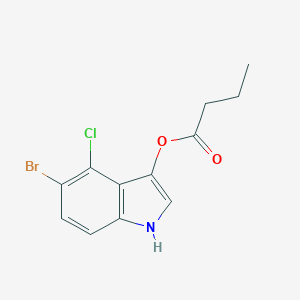

5-Bromo-4-chloro-3-indolyl butyrate

Overview

Description

Synthesis Analysis

The synthesis of bromo- and chloro-substituted compounds, such as pyrazoles and indoles, often involves palladium-catalyzed direct arylation. For instance, a chloro group can serve as a temporary protection to achieve regioselective arylation of pyrazoles, as described in the synthesis of 4-arylated pyrazoles . Although the exact synthesis of 5-bromo-4-chloro-3-indolyl butyrate is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . These studies provide information on the geometrical parameters and the stability of molecules, which are influenced by hyper-conjugative interactions and charge delocalization. Such analyses are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted compounds in chemical reactions, such as the Diels-Alder cycloaddition, has been explored . For example, 4-chloro-2(H)-pyran-2-one undergoes cycloaddition with electron-deficient dienophiles, and computational studies can predict the regio- and stereoselectivity of these reactions . These insights into the reactivity of similar compounds can help predict the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds can be deduced from spectroscopic analyses, such as FT-IR and FT-Raman, and theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping . These studies reveal the charge distribution within the molecule and its potential role in nonlinear optics due to its first hyperpolarizability. Such properties are important for understanding the behavior of this compound in various applications.

Scientific Research Applications

Colorimetric Detection Systems

5-Bromo-4-chloro-3-indolyl butyrate plays a significant role in sensitive and widespread colorimetric detection systems. It is particularly utilized for the detection and localization of alkaline phosphatase activity in various applications such as Western and Southern blots and immunohisto/cytochemistry. This compound demonstrates stability over a wide pH range and forms an indigoid dye through enzymatic hydrolysis and atmospheric or chemical oxidation (Guder, Heindl, & Josel, 2000).

Chemical Transformations and Antidiabetic Potential

This compound is involved in the synthesis of various chemical compounds with potential antidiabetic applications. This includes the conversion of indolyl butanoic acid into various analogs, demonstrating antidiabetic potential via inhibition of the α-glucosidase enzyme. The synthesized molecules exhibit low cytotoxicity and are considered promising for further antidiabetic research (Nazir et al., 2018).

Tumor Progression Studies

In tumor progression studies, this compound is used as a marker to detect micrometastasis formation. The compound enables the specific and highly sensitive detection of tumor cells in primary sites and secondary organs. It provides both qualitative and quantitative tools for examining micrometastasis development and the relationship of tumor cells to host organ microenvironments (Lin, Pretlow, Pretlow, & Culp, 1990).

Enzyme Assays and Immunocytochemistry

This compound is extensively used in enzyme immunoassays and for immunocytochemistry, particularly as a substrate for β-Galactosidase. It produces an intense blue product that is stable and insoluble in both alcohol and water, enhancing the reliability of the assays (Rodig, 2020).

Tissue-Specific Gene Expression Studies

The compound is instrumental in studies focusing on tissue-specific gene expression. It has been used in transgenic mice studies to demonstrate specific expression patterns of genes, like the human von Willebrand factor gene, in various endothelial cell populations. This has provided insights into the diversity of endothelial cell gene regulation (Aird, Jahroudi, Weiler-Guettler, Rayburn, & Rosenberg, 1995).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl butyrate is carboxyl esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound is commonly utilized as a substrate in assays for the detection of esterases .

Mode of Action

This compound interacts with its target, carboxyl esterase, through a process known as hydrolysis . This interaction results in the cleavage of the ester bond in the compound, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Biochemical Pathways

The hydrolysis of this compound by carboxyl esterase is a key step in the biochemical pathway of this compound. The product of this reaction, 5-bromo-4-chloro-3-hydroxy-1H-indole, immediately dimerises to give an intensely blue product . This color change is often used in assays to detect the activity of esterases .

Pharmacokinetics

It is known that the compound is soluble in acetone , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of a blue precipitate . This is a direct result of the hydrolysis of the compound by carboxyl esterase and the subsequent dimerisation of the hydrolysis product . This color change is often used as a visual indicator of esterase activity in various research fields, including enzymology and drug discovery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy .

Safety and Hazards

Future Directions

properties

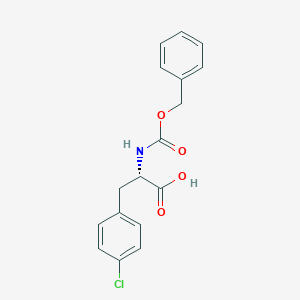

IUPAC Name |

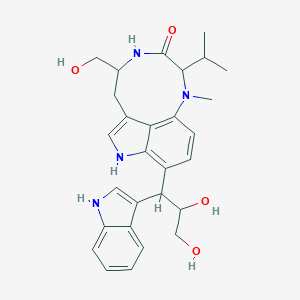

(5-bromo-4-chloro-1H-indol-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKOBRRRRODGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350895 | |

| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129541-43-1 | |

| Record name | 5-Bromo-4-chloro-3-indolyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)